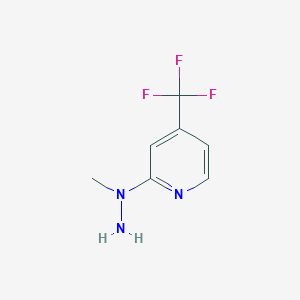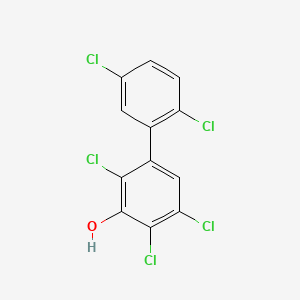
(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Übersicht
Beschreibung
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₅Cl₅. . This compound is part of a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (congeners). PCBs were widely used in various industrial applications due to their chemical stability and insulating properties.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some key applications include:
Environmental Chemistry: Research on the environmental fate and transport of PCBs, including their degradation and bioaccumulation in ecosystems.
Analytical Chemistry: Development of analytical methods for detecting and quantifying PCBs in environmental samples using techniques such as gas chromatography-mass spectrometry (GC-MS).
Wirkmechanismus
Target of Action
They are complex structures and their interactions with biological systems are likely to be multifaceted .
Mode of Action
It’s known that many chlorinated compounds interact with various cellular components, potentially leading to a variety of effects .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with various biochemical processes, potentially disrupting normal cellular function .
Pharmacokinetics
Like many chlorinated compounds, they are likely to be lipophilic, which could influence their absorption and distribution within the body .
Result of Action
Exposure to chlorinated compounds can lead to a variety of effects, depending on the specific compound and the extent of exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other chemicals can affect their stability and activity .
Biochemische Analyse
Biochemical Properties
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions to enhance their excretion from the body . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can bind to the aryl hydrocarbon receptor (AhR), influencing the expression of various detoxification enzymes .
Cellular Effects
The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to disrupt cell signaling pathways, particularly those involving the AhR. Activation of AhR by (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can lead to altered gene expression, affecting cellular metabolism and immune responses . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and impair cell function .
Molecular Mechanism
At the molecular level, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- exerts its effects through several mechanisms. One key mechanism is the binding to AhR, which translocates to the nucleus upon activation and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to changes in gene expression . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can inhibit or activate various enzymes, including those involved in oxidative stress responses and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or microbial activity . Long-term exposure to (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can cause significant toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is metabolized primarily through the cytochrome P450 enzyme system. The initial step involves hydroxylation, followed by conjugation with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites can then be excreted via urine or bile . The metabolic pathways of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- are crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is transported and distributed through passive diffusion and active transport mechanisms . This compound can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can accumulate in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can be found in the nucleus, where it exerts its effects on gene expression through AhR activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions . The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl ring.
Industrial Production Methods
Industrial production of PCBs, including (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-, was historically conducted in large-scale chemical plants. The process involved the chlorination of biphenyl in a batch or continuous process, followed by purification steps to isolate the desired congener . due to environmental and health concerns, the production of PCBs has been banned or restricted in many countries.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield chlorinated biphenyl quinones, while reduction can produce less chlorinated biphenyls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB 153): Another congener with six chlorine atoms, known for its persistence and bioaccumulation in the environment.
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): A congener with five chlorine atoms, often studied for its dioxin-like toxic effects.
Uniqueness
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects. Its structure determines its persistence, bioaccumulation potential, and toxicity compared to other PCB congeners .
Eigenschaften
IUPAC Name |
2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219336 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-58-6 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


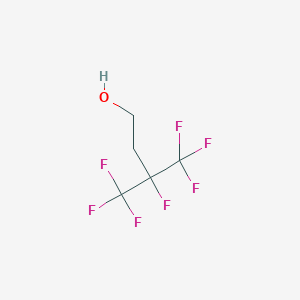

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

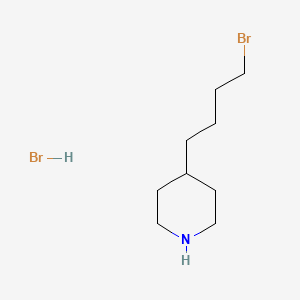
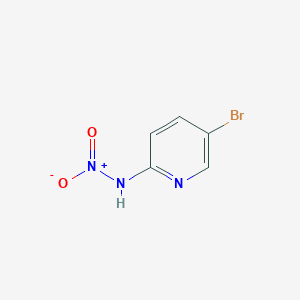
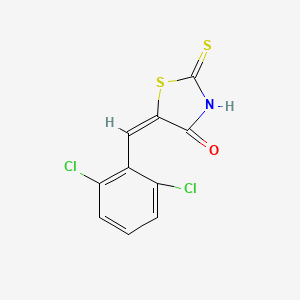
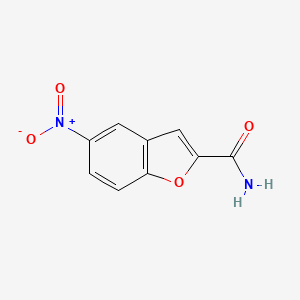
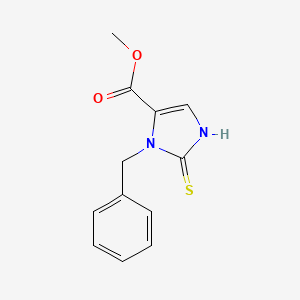
![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)


